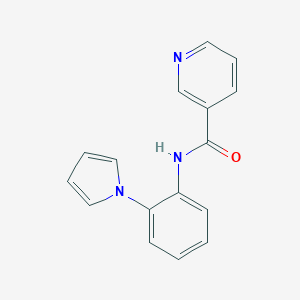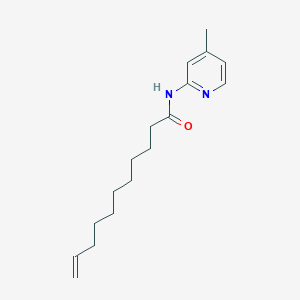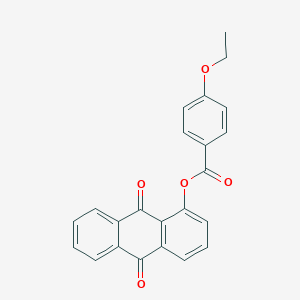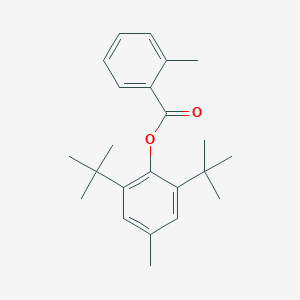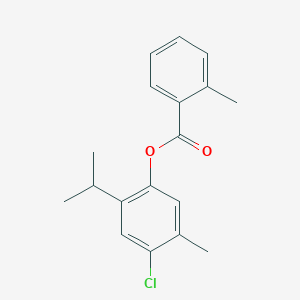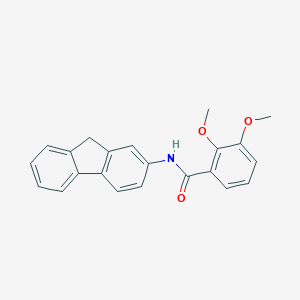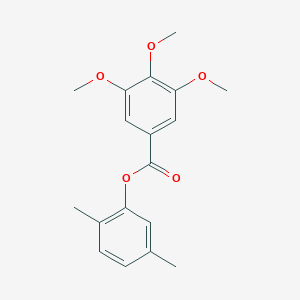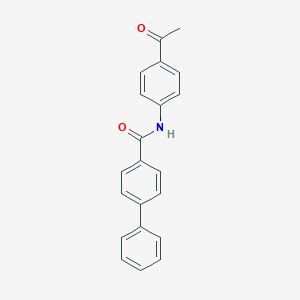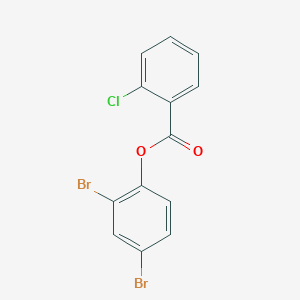![molecular formula C15H13NO4 B289749 Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate (DMPI) is a synthetic compound that has shown potential for use in scientific research due to its unique chemical structure and properties. It belongs to the class of indolizine derivatives and is a heterocyclic compound that consists of two fused rings. DMPI has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and replication of cancer cells, viruses, and bacteria. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has also been shown to induce apoptosis in cancer cells. Additionally, Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate in lab experiments include its unique chemical structure and properties, which make it a good candidate for studying the mechanisms of action of cancer, viruses, and bacteria. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has also been shown to have low toxicity and good solubility in water. However, the limitations of using Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate in lab experiments include the need for further studies to understand its mechanism of action fully. Additionally, Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate may have limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate. These include studying its mechanism of action in more detail, exploring its potential as an anticancer, antiviral, and antibacterial agent, and investigating its potential for use in drug delivery systems. Additionally, future research could focus on developing new synthesis methods for Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate and exploring its potential for use in other fields, such as materials science and catalysis.
Méthodes De Synthèse
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedlander reaction, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with a carbonyl compound, followed by cyclization to form the indolizine ring. The Friedlander reaction involves the reaction of a β-amino ketone with an aldehyde or ketone, followed by cyclization to form the indolizine ring. The Vilsmeier-Haack reaction involves the reaction of an amine with a carbonyl compound, followed by cyclization to form the indolizine ring.
Applications De Recherche Scientifique
Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has shown potential for use in scientific research due to its unique chemical structure and properties. It has been studied for its anticancer, antiviral, and antibacterial properties. Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria.
Propriétés
Formule moléculaire |
C15H13NO4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
dimethyl 3-methyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene-2,5-dicarboxylate |
InChI |
InChI=1S/C15H13NO4/c1-8-12(15(18)20-3)11-6-4-5-9-7-10(14(17)19-2)13(8)16(9)11/h4-7H,1-3H3 |
Clé InChI |
PNQLSHSPCIKFKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC3=CC(=C1N32)C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=C(C2=CC=CC3=CC(=C1N32)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




